molecular formula C20H19N3O3S B2511332 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-02-0

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2511332
CAS No.: 851132-02-0
M. Wt: 381.45
InChI Key: GMOXWRNLGTXKHN-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound featuring a benzodioxol moiety linked via a thioacetamide bridge to a substituted imidazole ring. The compound’s molecular formula is inferred to be approximately C₁₈H₁₇N₃O₃S, with a molecular weight exceeding 347 g/mol (based on structural analogs) . Its synthesis likely involves coupling a bromoacetamide derivative with a thiol-containing imidazole precursor under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-7-14(2)9-16(8-13)23-6-5-21-20(23)27-11-19(24)22-15-3-4-17-18(10-15)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOXWRNLGTXKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The benzodioxole and imidazole intermediates are then coupled using a sulfanylacetamide linker. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially leading to the formation of thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and reduced imidazole derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a candidate for drug development due to its potential as an inhibitor of specific enzymes or receptors. Research indicates several areas of interest:

  • Anticonvulsant Activity: Similar compounds have demonstrated the ability to modulate neuronal excitability and protect against seizure activity. Studies suggest that derivatives of imidazole and benzodioxole could be effective in treating epilepsy.
  • Antifungal Properties: Some related compounds exhibit antifungal activity by inhibiting the growth of pathogenic fungi. The benzodioxole component may enhance this effect, making it a candidate for antifungal drug development.
  • Neuroprotective Effects: The compound's potential neuroprotective effects are linked to its ability to mitigate oxidative stress and excitotoxicity in neuronal cultures. Preclinical models have shown promising results in protecting neurons from damage.

Materials Science

In materials science, the unique structural properties of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may lead to the development of novel materials with specific electronic or optical properties. Its ability to engage in π-π stacking interactions and hydrogen bonding could be exploited in creating advanced materials for electronic applications.

Biological Studies

The compound can serve as a probe in biological studies to investigate various processes:

  • Enzyme Activity: By interacting with specific molecular targets such as enzymes or receptors, the compound can help elucidate mechanisms of action in biological systems.
  • Protein Interactions: Its structural features allow it to study protein-ligand interactions, which are crucial for understanding biological pathways and developing therapeutic strategies.

Industrial Applications

In industrial contexts, this compound may find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. The optimization of synthetic routes can enhance yield and scalability for commercial production.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and imidazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target proteins. The sulfanylacetamide group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The target compound’s imidazole core distinguishes it from benzimidazole (e.g., W1 in ) and oxadiazole derivatives (e.g., 8a-w in –6). Key differences include:

  • Imidazole vs. However, the imidazole in the target compound may offer better solubility and metabolic stability due to reduced ring rigidity .
  • Imidazole vs. Oxadiazole : Oxadiazoles (e.g., 8a-w ) act as bioisosteres for ester or amide groups, improving metabolic resistance. Replacing oxadiazole with imidazole in the target compound could alter electron density and hydrogen-bonding capacity, affecting target binding .

Substituent Effects

Compound Substituent on Heterocycle Key Properties
Target Compound 3,5-Dimethylphenyl Lipophilic; enhances membrane permeability
BG17053 () Cyclopropyl, hydroxymethyl Polar hydroxymethyl may improve solubility
W1 () 2,4-Dinitrophenyl Strong electron-withdrawing; may increase reactivity
  • Cyclopropyl and Hydroxymethyl (BG17053) : Cyclopropyl may enhance metabolic stability, while hydroxymethyl could facilitate hydrogen bonding .
  • 2,4-Dinitrophenyl (W1) : Electron-withdrawing groups may reduce bioavailability but increase electrophilic reactivity, relevant for covalent inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BG17053 () 8a-w (–6)
Molecular Weight ~360 g/mol 347.39 g/mol ~350–400 g/mol
LogP (Estimated) ~3.5 (highly lipophilic) ~2.8 (moderate) ~2.5–3.0
Solubility Low (non-polar groups) Moderate (hydroxymethyl) Variable (oxadiazole)

The target compound’s higher lipophilicity (due to dimethylphenyl) may favor tissue penetration but hinder aqueous solubility, necessitating formulation adjustments.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety and an imidazole ring linked by a sulfanyl group. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. The structural characterization is essential for understanding its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticonvulsant Activity : Studies have shown that compounds with similar structures can possess anticonvulsant properties. For instance, derivatives of imidazole and benzodioxole have been evaluated for their ability to modulate neuronal excitability and protect against seizure activity .
  • Antifungal Properties : Some related compounds have demonstrated antifungal activity by inhibiting the growth of pathogenic fungi, suggesting that the benzodioxole component may contribute to this effect .
  • Neuroprotective Effects : The compound's potential neuroprotective effects are linked to its ability to mitigate oxidative stress and excitotoxicity in neuronal cultures, as seen in various preclinical models .

Anticonvulsant Activity

A study on structurally related compounds found that modifications at specific positions influenced their efficacy in seizure models. For example, certain derivatives showed significant protection in pentylenetetrazole-induced seizures, indicating potential for therapeutic applications in epilepsy management .

CompoundModel UsedED50 (mg/kg)Protection Rate (%)
Compound APTZ20100
Compound BStrychnine1580

Antifungal Activity

In vitro studies have assessed the antifungal efficacy of related compounds against Candida species. These studies indicate a correlation between structural features and antifungal potency.

CompoundMinimum Inhibitory Concentration (MIC)Fungal Species
Compound C8 µg/mLCandida albicans
Compound D16 µg/mLAspergillus niger

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to affect sodium channels' inactivation properties, which is crucial for anticonvulsant activity .
  • Oxidative Stress Reduction : The benzodioxole structure may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from damage .

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